Desthiobiotin N-hydroxysuccinimidyl ester

Übersicht

Beschreibung

Desthiobiotin N-Hydroxysuccinimidyl Ester is a highly valued reagent commonly employed in the biomedicine sector for the purpose of labeling nucleic acids and proteins through primary amine groups . This reagent finds wide usage in the proteomics space primarily for the tasks of detection and purification of proteins .

Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are produced from a portion of the carboxyl groups of the carboxymethyldextran matrix on a gold SPR chip surface via reaction with N-hydroxysuccinimide and N-ethyl-N′-(dimethylaminopropyl)carbodiimide hydrochloride in water .

Molecular Structure Analysis

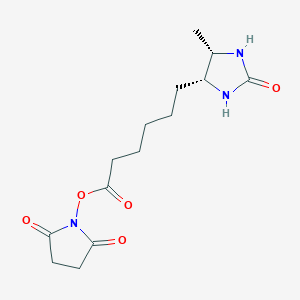

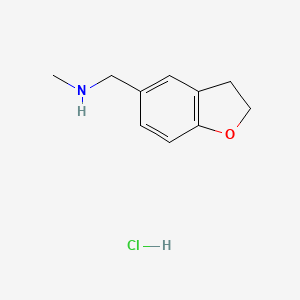

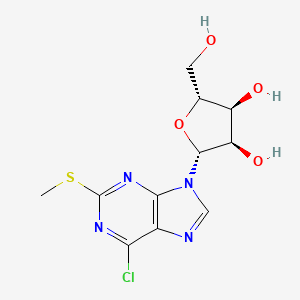

The molecular formula of Desthiobiotin N-Hydroxysuccinimidyl Ester is C14H21N3O5 . The molecular weight is 311.33g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate .

Chemical Reactions Analysis

N-Hydroxysulfosuccinimide (NHS) esters of biotin are the most popular type of biotinylation reagent. NHS-activated biotins react efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .

Physical And Chemical Properties Analysis

The molecular weight of Desthiobiotin N-Hydroxysuccinimidyl Ester is 311.33 g/mol . The XLogP3-AA is 0.2 . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The rotatable bond count is 8 . The exact mass is 311.14812078 g/mol . The monoisotopic mass is 311.14812078 g/mol . The topological polar surface area is 105 Ų .

Wissenschaftliche Forschungsanwendungen

Protein Labeling and Detection

Desthiobiotin N-hydroxysuccinimidyl ester is extensively used in proteomics for labeling proteins. It reacts with primary amine groups present in proteins, facilitating their detection and purification .

Nucleic Acid Labeling

This reagent is also valuable for labeling nucleic acids, which is crucial in various molecular biology applications such as PCR, sequencing, and hybridization studies .

Affinity Chromatography

Due to its ability to bind to streptavidin, Desthiobiotin N-hydroxysuccinimidyl ester can be used in affinity chromatography for the purification of biotinylated molecules .

Bioconjugation Studies

It serves as an important compound in bioconjugation chemistry, allowing researchers to attach various biomolecules to one another or to solid supports .

Capture by Streptavidin

Desthiobiotin’s capacity to be captured by streptavidin and displaced by biotin makes it a useful tool in assays that require a reversible interaction .

Biotinylation Reagent for Functional Groups

As a biotinylation reagent, it targets functional groups such as primary amines and thiols, which are prevalent in biological molecules .

Wirkmechanismus

Safety and Hazards

When handling Desthiobiotin N-Hydroxysuccinimidyl Ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSINCVWMDUPSG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desthiobiotin N-hydroxysuccinimidyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)

![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)

![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)